4,4'-Dithiobiscinnamic Acid
Overview
Description
4,4’-Dithiobiscinnamic Acid is an organic compound with the molecular formula C18H14O4S2 It is known for its unique structure, which includes two cinnamic acid moieties linked by a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dithiobiscinnamic Acid typically involves the reaction of cinnamic acid derivatives with sulfur-containing reagents. One common method is the oxidative coupling of 4-mercaptocinnamic acid using oxidizing agents such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile under reflux conditions.
Industrial Production Methods: While specific industrial production methods for 4,4’-Dithiobiscinnamic Acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dithiobiscinnamic Acid can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in an organic solvent.
Reduction: Dithiothreitol or sodium borohydride in aqueous or alcoholic solutions.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Halogenated or nitrated derivatives of cinnamic acid.
Scientific Research Applications
4,4’-Dithiobiscinnamic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in studying disulfide bond formation and cleavage.
Biology: Investigated for its potential as an antioxidant and its ability to modulate biological pathways involving disulfide bonds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,4’-Dithiobiscinnamic Acid involves its ability to interact with biological molecules through its disulfide bond. This bond can undergo redox reactions, allowing the compound to modulate the redox state of proteins and other biomolecules. The molecular targets include enzymes and receptors that contain cysteine residues, which can form disulfide bonds with the compound. This interaction can influence various cellular pathways, including those involved in oxidative stress and inflammation.
Comparison with Similar Compounds
4,4’-Dithiodibutyric Acid: Similar in structure but with a shorter carbon chain.
3,3’-Dithiodipropionic Acid: Another disulfide-containing compound with a different carbon chain length.
2,2’-Dithiodibenzoic Acid: Contains a disulfide bond but with benzoic acid moieties instead of cinnamic acid.
Uniqueness: 4,4’-Dithiobiscinnamic Acid is unique due to its cinnamic acid moieties, which provide additional sites for chemical modification and biological interaction. This makes it a versatile compound for various applications, distinguishing it from other disulfide-containing compounds.
Properties
IUPAC Name |
3-[4-[[4-(2-carboxyethenyl)phenyl]disulfanyl]phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4S2/c19-17(20)11-5-13-1-7-15(8-2-13)23-24-16-9-3-14(4-10-16)6-12-18(21)22/h1-12H,(H,19,20)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSTUSJOMJITTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)SSC2=CC=C(C=C2)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408059 | |
Record name | 4,4'-Dithiobiscinnamic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38650-27-0 | |
Record name | 4,4'-Dithiobiscinnamic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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